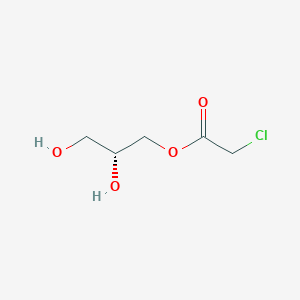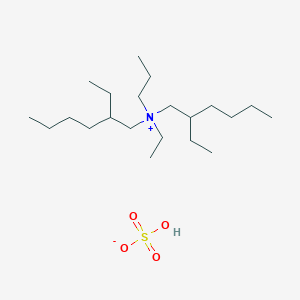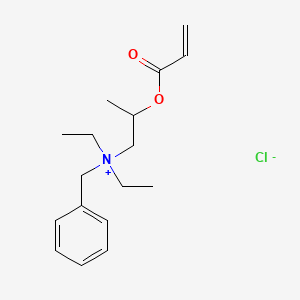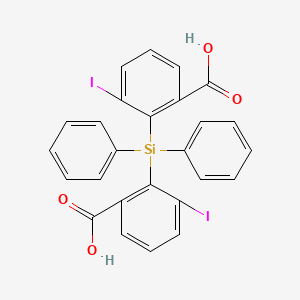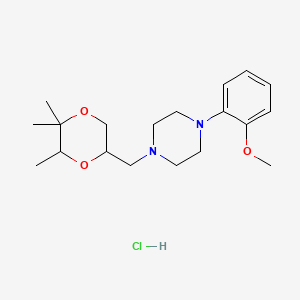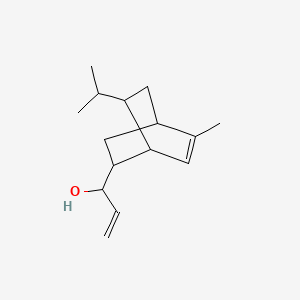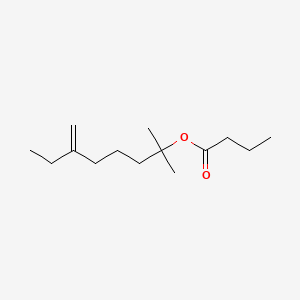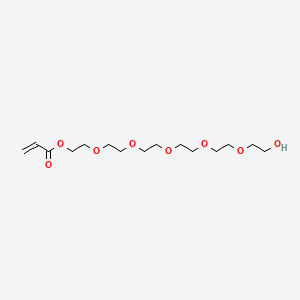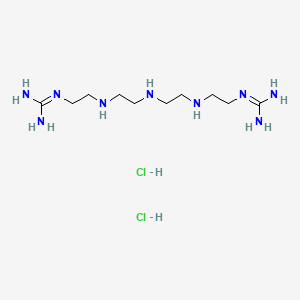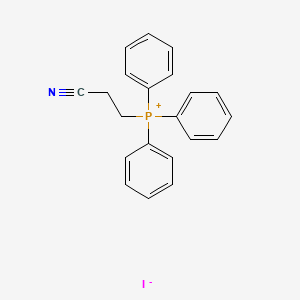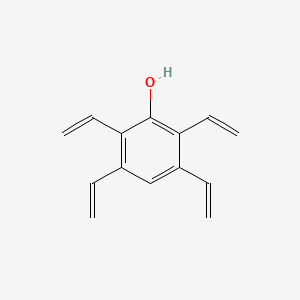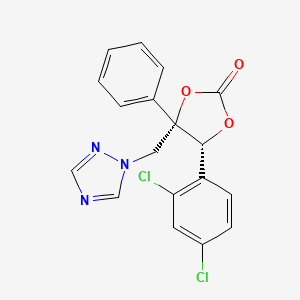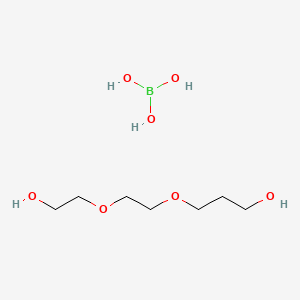
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) is a chemical compound with the molecular formula C7H19BO7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) typically involves the esterification of boric acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mecanismo De Acción
The mechanism of action of Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular functions and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with phosphoric acid: Similar in structure but with different chemical properties and applications.
Propanol, (2-(2-hydroxyethoxy)ethoxy)-, ester with sulfuric acid: Another similar compound with distinct reactivity and uses.
Propiedades
Número CAS |
93820-50-9 |
|---|---|
Fórmula molecular |
C7H19BO7 |
Peso molecular |
226.04 g/mol |
Nombre IUPAC |
boric acid;3-[2-(2-hydroxyethoxy)ethoxy]propan-1-ol |
InChI |
InChI=1S/C7H16O4.BH3O3/c8-2-1-4-10-6-7-11-5-3-9;2-1(3)4/h8-9H,1-7H2;2-4H |
Clave InChI |
KQFFVKVCGRZGOP-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.C(CO)COCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


